2-chloro-N-hexylpyrimidin-4-amine
Overview
Description
2-chloro-N-hexylpyrimidin-4-amine is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-hexylpyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a hexyl group (six carbon alkyl chain) and a chlorine atom attached to it .Scientific Research Applications
Organic Synthesis
“2-chloro-N-hexylpyrimidin-4-amine” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various organic compounds.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It serves as a building block in the synthesis of various drugs. However, the specific drugs that use this compound are not mentioned in the available resources.
Agrochemicals
In the field of agrochemicals , “2-chloro-N-hexylpyrimidin-4-amine” is used as an intermediate . It helps in the production of various agrochemicals, contributing to the development of more effective pesticides and fertilizers.
Dyestuff Fields
The compound is used in dyestuff fields . It can serve as a precursor or an intermediate in the synthesis of dyes.
Palladium-Catalyzed Cyanation
“2-chloro-N-hexylpyrimidin-4-amine” is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . This reaction is significant in the field of organic chemistry.
Antimicrobial Reagents
While the specific use of “2-chloro-N-hexylpyrimidin-4-amine” is not mentioned, similar compounds like Schiff bases and their metal complexes have been used as antimicrobial reagents .
properties
IUPAC Name |
2-chloro-N-hexylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-2-3-4-5-7-12-9-6-8-13-10(11)14-9/h6,8H,2-5,7H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTRDJSNWNATOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-hexylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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